molecular formula C16H15N3O3S B3004819 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone CAS No. 2188202-93-7

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone

Cat. No.: B3004819
CAS No.: 2188202-93-7
M. Wt: 329.37
InChI Key: JOFPZRFMYLLOIZ-UHFFFAOYSA-N
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Description

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone is a complex organic compound that features a combination of a thiadiazole ring, a piperidine ring, and a benzofuran moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone typically involves multiple steps. One common method begins with the preparation of the 1,3,4-thiadiazole ring, which is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. This intermediate is then reacted with an appropriate aldehyde to form the thiadiazole ring .

The next step involves the formation of the piperidine ring, which can be synthesized by the cyclization of a suitable amine with a dihaloalkane. The piperidine ring is then functionalized with the thiadiazole moiety through a nucleophilic substitution reaction .

Finally, the benzofuran moiety is introduced through a Friedel-Crafts acylation reaction, where the piperidine-thiadiazole intermediate is reacted with benzofuran-2-carboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-15(14-9-11-3-1-2-4-13(11)22-14)19-7-5-12(6-8-19)21-16-18-17-10-23-16/h1-4,9-10,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFPZRFMYLLOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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